![molecular formula C18H15ClN2O2 B3014837 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-36-8](/img/structure/B3014837.png)
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A study focused on synthesizing and characterizing various indole derivatives, including the specified compound, to explore their biological activities. These compounds were synthesized using specific chemical reactions and characterized using techniques like 1H NMR, 13C NMR, and Mass Spectrometry. Their antimicrobial activity was assessed using the agar disc diffusion method (Muralikrishna et al., 2014).
Biological Evaluation as Antimitotic Agents
- Another research investigated the antiproliferative effects of indole derivatives, targeting tubulin at the colchicine binding site and inducing apoptotic cell death. This study highlights the potential of these compounds in cancer treatment (Romagnoli et al., 2008).
Potential Anticancer Agents
- In vitro evaluation of indole analogs revealed their significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer agents. These findings suggest their usefulness as lead compounds for further optimization in cancer therapy (Penthala et al., 2011).
Green Synthesis Applications
- Research on the green synthesis of bis(2-methyl-1H-indole) derivatives using environmentally friendly conditions and novel catalysts was conducted. This approach offers improvements in the yield of products and simplicity in operation, demonstrating the versatility of indole compounds in green chemistry applications (Hosseinzadeh & Mokhtary, 2018).
Photophysical Studies for Fluorescent Probes
- Indole derivatives have been studied for their photophysical properties, indicating their potential as fluorescent probes. These compounds showed significant spectral changes in fluorescence emission upon specific ion addition, highlighting their application in sensing technologies (Pereira et al., 2010).
Evaluation for Central Nervous System Depressant Activity
- A study synthesized and evaluated indole derivatives for their central nervous system depressant activity. The research concluded that these compounds showed more depressant activity compared to a reference standard, suggesting potential therapeutic applications (Rawat & Shukla, 2016).
Antioxidant Activity
- Indole derivatives have been investigated for their antioxidant activity, with studies demonstrating that these compounds exhibit significant reduction of oxidative stress, making them relevant in various biological applications (Vieira et al., 2017).
Corrosion Inhibition
- Research on Schiff bases derived from L-Tryptophan, a related indole compound, showed their effectiveness in inhibiting corrosion of stainless steel in acidic environments. This illustrates the utility of indole derivatives in material science and industrial applications (Vikneshvaran & Velmathi, 2017).
特性
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-6-5-7-13(10-12)18(22)23-20-11-15-14-8-3-4-9-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYHOHGHXNCFX-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
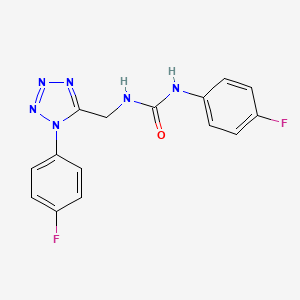
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
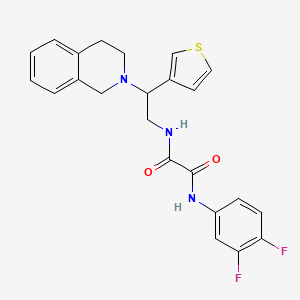
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
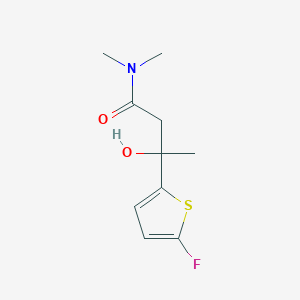
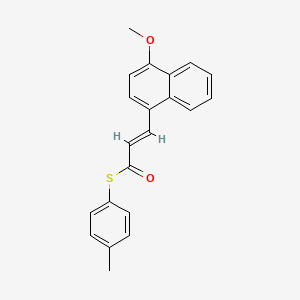
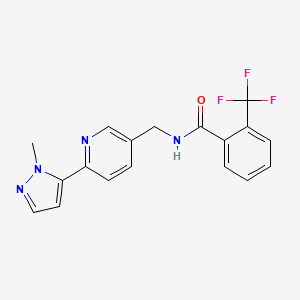
![3-[(4-nitrophenyl)sulfamoyl]benzoic Acid](/img/structure/B3014777.png)
